molecular formula C14H16P2S2 B12064848 Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane CAS No. 3619-83-8

Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane

Katalognummer: B12064848
CAS-Nummer: 3619-83-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: LHNGNWXNQAEZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane is a complex organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both phosphinothioyl and sulfanylidene groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane typically involves the reaction of methylphenylphosphine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethyldiphenyldiphosphine disulfide as a precursor . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can result in a variety of substituted phosphoranes.

Wissenschaftliche Forschungsanwendungen

Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane exerts its effects involves its interaction with molecular targets through its reactive phosphinothioyl and sulfanylidene groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyldiphenyldiphosphine disulfide
  • N-(phenoxy-phenyl-phosphinothioyl)aniline

Uniqueness

Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane is unique due to its specific combination of phosphinothioyl and sulfanylidene groups, which confer distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields .

Eigenschaften

CAS-Nummer

3619-83-8

Molekularformel

C14H16P2S2

Molekulargewicht

310.4 g/mol

IUPAC-Name

methyl-[methyl(phenyl)phosphinothioyl]-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H16P2S2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI-Schlüssel

LHNGNWXNQAEZLR-UHFFFAOYSA-N

Kanonische SMILES

CP(=S)(C1=CC=CC=C1)P(=S)(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.